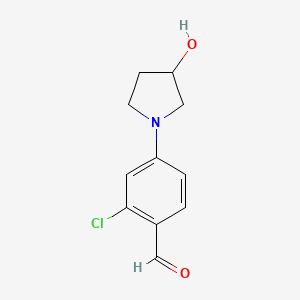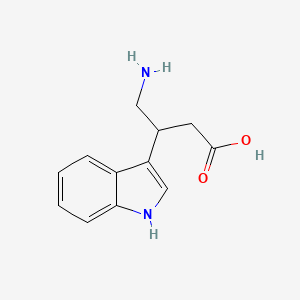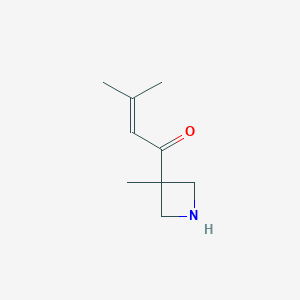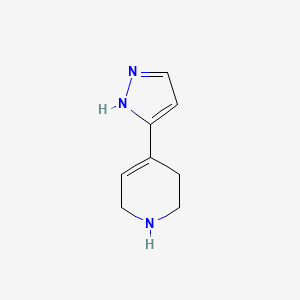
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a pyrazole and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 1,4-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced tetrahydropyridine compounds, and substituted pyrazole derivatives .
科学的研究の応用
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
作用機序
The mechanism of action of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in material science.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazole: Used in the synthesis of insecticides and fungicides.
Uniqueness
4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
4-(1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H11N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1,3,6,9H,2,4-5H2,(H,10,11) |
InChIキー |
QGSWXBWLJULRPH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


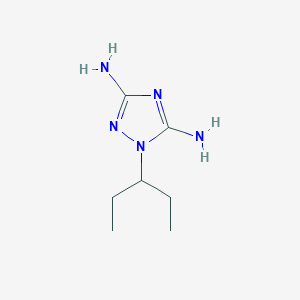

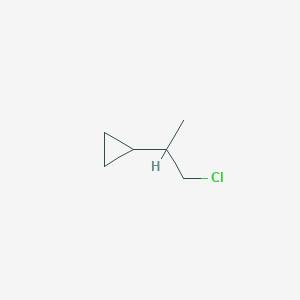
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)

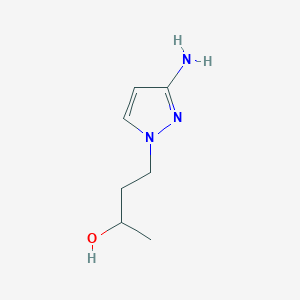
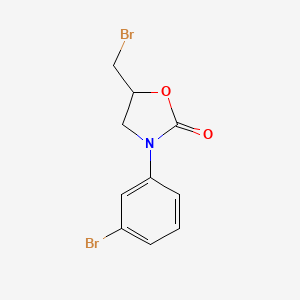
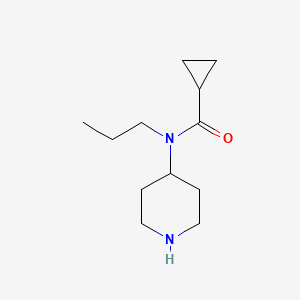
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)

